molecular formula C16H21NO3 B473157 Ethyl 3-(cyclohexanecarbonylamino)benzoate CAS No. 315712-31-3

Ethyl 3-(cyclohexanecarbonylamino)benzoate

Cat. No.: B473157
CAS No.: 315712-31-3
M. Wt: 275.34g/mol
InChI Key: RTWPKNCYDFKRKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(cyclohexanecarbonylamino)benzoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural fragrances of fruits and flowers . This compound is synthesized through the esterification process, where an acid reacts with an alcohol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(cyclohexanecarbonylamino)benzoate typically involves the reaction of 3-aminobenzoic acid with cyclohexanecarbonyl chloride to form 3-(cyclohexanecarbonylamino)benzoic acid. This intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(cyclohexanecarbonylamino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(cyclohexanecarbonylamino)benzoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(cyclohexanecarbonylamino)benzoate involves its interaction with specific molecular targets. In biological systems, it may act on nerve endings and nerve trunks, blocking the conduction of nerve impulses by affecting sodium ion channels. This results in a loss of local sensation, making it useful as a local anesthetic .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl benzoate
  • Methyl benzoate
  • Ethyl acetate
  • Methyl butyrate

Uniqueness

Ethyl 3-(cyclohexanecarbonylamino)benzoate is unique due to its specific structure, which combines the ester functional group with a cyclohexanecarbonylamino moiety. This combination imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

CAS No.

315712-31-3

Molecular Formula

C16H21NO3

Molecular Weight

275.34g/mol

IUPAC Name

ethyl 3-(cyclohexanecarbonylamino)benzoate

InChI

InChI=1S/C16H21NO3/c1-2-20-16(19)13-9-6-10-14(11-13)17-15(18)12-7-4-3-5-8-12/h6,9-12H,2-5,7-8H2,1H3,(H,17,18)

InChI Key

RTWPKNCYDFKRKH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2CCCCC2

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.